Colesevelam

Descripción general

Descripción

Colesevelam, a synthetic, non-absorbed lipid-lowering polymer, functions as a bile acid sequestrant. Its primary action involves binding to bile acids within the gastrointestinal tract with high affinity, which inhibits the reabsorption of bile acids. This process leads to a reduction in serum low-density lipoprotein cholesterol (LDL-C) levels. This compound's efficacy extends to both monotherapy and combination therapies, particularly with statins, for treating pediatric patients with heterozygous familial hypercholesterolemia. Its formulation is available as tablets and as a powder for oral suspension (Perry, 2010).

Aplicaciones Científicas De Investigación

Tratamiento de la diarrea por ácidos biliares

Colesevelam se ha utilizado en el tratamiento de la diarrea por ácidos biliares {svg_1}. Se llevó a cabo un ensayo clínico de fase 4, doble ciego, aleatorizado, controlado con placebo para determinar la eficacia y seguridad de this compound en la diarrea por ácidos biliares {svg_2}. El estudio encontró que this compound fue eficaz para lograr la remisión en pacientes con diarrea por ácidos biliares {svg_3}.

Reducción de la esteatosis hepática inducida por el etanol

La investigación ha demostrado que this compound puede reducir la esteatosis hepática inducida por el etanol {svg_4}. En un estudio que utilizó un modelo de ratón humanizado de enfermedad hepática inducida por etanol, el tratamiento con this compound mitigó la esteatosis hepática inducida por etanol {svg_5}.

Regulación de la expresión del citocromo P450

Se ha descubierto que this compound reduce la expresión de la proteína del citocromo hepático P450, familia 7, subfamilia a, polipéptido 1 (Cyp7a1) {svg_6}. Esto podría tener implicaciones para el metabolismo de ciertos medicamentos y sustancias en el cuerpo {svg_7}.

Tratamiento de la hipercolesterolemia

This compound se ha utilizado en el tratamiento de la hipercolesterolemia {svg_8}. Tiene una unión más fuerte de los ácidos biliares y se une a un espectro más amplio de ácidos biliares en comparación con otros secuestradores {svg_9}. Una revisión clínica sugiere que this compound tiene menos efectos secundarios y mejor tolerabilidad en comparación con colestipol y colestiramina {svg_10}.

Aumento de la excreción fecal de ácidos biliares

Se ha descubierto que this compound aumenta la excreción fecal de ácidos biliares {svg_11}. Esto podría ser potencialmente beneficioso en condiciones donde es deseable reducir la reabsorción de ácidos biliares {svg_12}.

Reducción de la esteatosis hepática inducida por la dieta

Se ha demostrado que this compound mejora la esteatosis hepática inducida por la dieta {svg_13}. En un estudio, this compound redujo el contenido de grasa en el hígado de ratones alimentados con una dieta alta en grasas {svg_14}.

Mecanismo De Acción

Target of Action

Colesevelam is a bile acid sequestrant . Its primary targets are the bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

This compound works by binding to bile acids in the intestine . This binding action reduces the amount of bile acids that are returned to the liver via enterohepatic circulation . By removing these bile acids, this compound helps to lower blood cholesterol .

Biochemical Pathways

The binding of this compound to bile acids in the intestine disrupts the enterohepatic circulation of bile acids . This disruption leads to a decrease in the overall pool of bile acids. The liver responds to this decrease by converting more cholesterol into bile acids, which results in a reduction of the level of cholesterol in the blood .

Pharmacokinetics

It is excreted through the intestines only .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and certain fatty substances in the blood . This is achieved through the binding and removal of bile acids from the intestine, leading to a decrease in the overall pool of bile acids and an increase in the conversion of cholesterol into bile acids in the liver .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, this compound is used with exercise and diet changes (restriction of cholesterol and fat intake) to reduce the amount of cholesterol and certain fatty substances in the blood . Therefore, the patient’s diet and level of physical activity can significantly influence the compound’s action and efficacy . Furthermore, the drug’s action may also be affected by the presence of other medications, as this compound is known to interact with certain drugs .

Safety and Hazards

Colesevelam may cause serious side effects. Stop using this compound and call your doctor at once if you have severe constipation, severe stomach pain, or pancreatitis . You should not take this compound if you have diabetic ketoacidosis, very high triglycerides, a history of bowel obstruction, or a history of pancreatitis caused by high triglycerides .

Propiedades

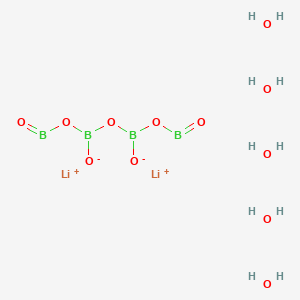

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZNRDSPNOAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H67Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

182815-44-7, 182815-43-6 | |

| Record name | Colesevelam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colesevelam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,7aR)-3-isopropyl-3a,4,7,7a-tetrahydrobenzo[d]isoxazole](/img/structure/B1170292.png)